Methyl 2-methoxy-4-(piperidin-2-yl)benzoate
Description
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate (C₁₄H₁₉NO₃) is a benzoate ester derivative featuring a methoxy group at the 2-position and a piperidin-2-yl substituent at the 4-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to its structural complexity, which combines aromatic, ester, and heterocyclic moieties . The piperidine ring introduces stereochemical and electronic effects, making it valuable for studying structure-activity relationships (SAR) in drug discovery.
Properties
CAS No. |
832155-04-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-methoxy-4-piperidin-2-ylbenzoate |
InChI |
InChI=1S/C14H19NO3/c1-17-13-9-10(12-5-3-4-8-15-12)6-7-11(13)14(16)18-2/h6-7,9,12,15H,3-5,8H2,1-2H3 |
InChI Key |
LJPWDNYCAPRYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCCCN2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxy-4-(piperidin-2-yl)benzoate typically involves the esterification of 2-methoxy-4-(piperidin-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(piperidin-2-yl)benzoate.
Reduction: Formation of 2-methoxy-4-(piperidin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Substituent Position and Reactivity :
- The 2-methoxy group in the target compound is ortho-directing, whereas methyl 4-methoxybenzoate () has a para-methoxy group, altering electronic effects and reactivity in electrophilic substitution .
- The piperidin-2-yl group introduces steric hindrance and basicity, distinguishing it from simpler esters like methyl 2-methoxybenzoate (). This affects solubility and metabolic stability in biological systems .
Functional Group Diversity: The nitro group in Methyl 5-methoxy-2-nitro-4-[3-(piperidin-1-yl)propoxy]benzoate () enhances electrophilicity, making it reactive in reduction or substitution reactions compared to the target compound . Chiral piperidine derivatives, such as (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride (), highlight the importance of stereochemistry in drug-receptor interactions, a factor absent in the non-chiral target compound .
Spectroscopic and Computational Insights :
- Theoretical studies on triazolone-containing benzoates () suggest that computational methods (e.g., DFT) could predict the target compound’s spectroscopic properties, though the piperidine ring may introduce unique NMR or IR signatures due to hydrogen bonding .
Biological Activity
Methyl 2-methoxy-4-(piperidin-2-yl)benzoate is a compound of interest due to its potential therapeutic applications and biological activities. Its structure, characterized by a methoxy group and a piperidine moiety, suggests possible interactions with various biological targets, particularly in the realm of enzyme inhibition and anticancer activity.
The compound features a benzoate structure that is modified by a methoxy group at the 2-position and a piperidine ring at the 4-position. This configuration can influence its binding affinity and biological activity. The piperidine ring is known for its ability to enhance solubility and bioavailability, which is crucial for pharmacological efficacy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, benzoylpiperidine derivatives have shown promising results against human breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that modifications in the piperidine structure can enhance anticancer properties.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in critical biological pathways. For example, related piperidine derivatives have been evaluated for their inhibitory effects on histone acetyltransferases (HATs), which play essential roles in gene expression regulation. Compounds with similar structures have demonstrated IC50 values as low as 620 nM against HATs, indicating potent inhibitory activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Piperidine Substitution : Variations in the piperidine ring can significantly affect potency. For instance, substituents that enhance lipophilicity often improve binding affinity to target enzymes.
- Methoxy Group : The presence of the methoxy group has been associated with improved solubility and bioactivity, making it a favorable modification in drug design .
Case Studies
- Antimycobacterial Activity : A study involving piperidine derivatives showed promising results against Mycobacterium tuberculosis, with certain analogs achieving nearly complete sterilization in combination therapies within two weeks . This highlights the potential of this compound in treating infectious diseases.
- Inhibition of MAO-B : Another case study indicated that modifications to similar compounds could lead to potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders . The structure of this compound may lend itself well to such modifications.
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | HAT (p300) | 8.6 | Moderate |
| Compound 2 | HAT (p300) | 1.6 | High |
| This compound | MAO-B | TBD | TBD |
| Benzoylpiperidine Derivative | Cancer Cells (MDA-MB-231) | 19.9 | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
